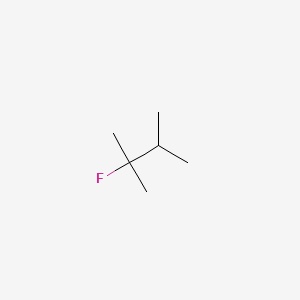

Butane, 2-fluoro-2,3-dimethyl-

Description

Overview of Branched Alkanes as Substrates in Mechanistic Organic Reactions

Branched alkanes, such as the parent structure of "Butane, 2-fluoro-2,3-dimethyl-" (2,3-dimethylbutane), are fundamental substrates in the study of organic reaction mechanisms. Their conversion into more valuable functionalized compounds presents a significant challenge due to the inherent inertness of C-H and C-C bonds. unacademy.comyoutube.com However, their reactions, particularly substitution and elimination, provide deep insights into concepts like steric hindrance, carbocation stability, and reaction kinetics.

The degree of branching significantly influences the reaction pathways available to an alkane derivative. For instance, the reactivity of alkyl halides in nucleophilic substitution reactions is highly dependent on the substitution at the carbon atom bearing the halogen. msu.edu Primary alkyl halides tend to undergo S(_N)2 reactions, which involve a backside attack by the nucleophile. rutgers.eduuci.edu As the substitution increases, creating more steric bulk around the reaction center, the rate of S(_N)2 reactions dramatically decreases. msu.edu Tertiary alkyl halides, like "Butane, 2-fluoro-2,3-dimethyl-", are sterically hindered to the point that S(_N)2 reactions are generally not feasible. msu.edurutgers.edu

Instead, tertiary systems favor S(_N)1 and E1 reactions, which proceed through a carbocation intermediate. masterorganicchemistry.com The stability of this intermediate is paramount, with tertiary carbocations being the most stable due to hyperconjugation and inductive effects from the alkyl groups. The reaction of 3,3-dimethyl-2-butanol (B106058) with HCl, for example, proceeds through a secondary carbocation that rearranges to a more stable tertiary carbocation before the chloride ion attacks. doubtnut.comdoubtnut.com Similarly, the dehydration of 3,3-dimethyl-2-butanol with sulfuric acid involves a carbocation rearrangement to yield the most stable alkene product, 2,3-dimethyl-2-butene (B165504). doubtnut.comyoutube.com

The choice of solvent also plays a critical role. Polar protic solvents can stabilize the charged carbocation intermediate in S(_N)1 reactions, accelerating the rate of solvolysis. libretexts.org In contrast, polar aprotic solvents are preferred for S(_N)2 reactions. rutgers.edu

Significance of Organofluorine Compounds in Advanced Chemical Synthesis and Theory

Organofluorine compounds, which contain at least one carbon-fluorine bond, have garnered immense interest in nearly every facet of modern chemistry. vaia.comstackexchange.com The unique properties imparted by the fluorine atom have led to their widespread use in pharmaceuticals, agrochemicals, and advanced materials. vaia.comsmolecule.com In fact, approximately 25% of all active pharmaceutical ingredients contain fluorine. smolecule.com

The profound impact of fluorine substitution stems from several key factors:

High Electronegativity: Fluorine is the most electronegative element, leading to a highly polarized and strong carbon-fluorine bond. echemi.com The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of many fluorinated compounds. msu.eduechemi.comnih.gov

Size Mimicry: The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows fluorine to replace hydrogen in a molecule with minimal steric disruption, while dramatically altering the electronic properties.

Modulation of Physicochemical Properties: The introduction of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.com For instance, fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life.

Unique Conformational Effects: The presence of fluorine can lead to specific conformational preferences due to electrostatic interactions and hyperconjugation, which can be critical for biological activity. researchgate.net

The synthesis of organofluorine compounds often requires specialized reagents and methods due to the unique reactivity of fluoride (B91410). unacademy.comchemistry-chemists.com Common strategies include nucleophilic fluorination, often using reagents like potassium fluoride or silver fluoride in what is known as the Swarts reaction, and electrophilic fluorination. unacademy.comechemi.com The addition of hydrogen fluoride (HF) across a double bond is another important method, though it can be challenging as HF is a weak acid and requires a strong acid co-catalyst to protonate the alkene. youtube.comlibretexts.org

Contextualization of Butane (B89635), 2-fluoro-2,3-dimethyl- within the Broader Scope of Fluorinated Alkanes

"Butane, 2-fluoro-2,3-dimethyl-" is a mono-fluorinated branched alkane. msu.edurutgers.edu As a tertiary alkyl fluoride, its chemical behavior is dictated by the steric hindrance around the C-F bond and the high stability of the potential tertiary carbocation that can be formed upon cleavage of this bond. rutgers.edufrontiersin.org While the C-F bond is very strong, making alkyl fluorides generally less reactive than other alkyl halides, reactions can be induced under certain conditions, such as with strong Brønsted or Lewis acids. msu.edufrontiersin.org

The synthesis of "Butane, 2-fluoro-2,3-dimethyl-" can be achieved through several routes. One common method is the electrophilic addition of hydrogen fluoride to 2,3-dimethyl-2-butene. stackexchange.comechemi.com This reaction proceeds via the formation of a stable tertiary carbocation, which is then attacked by the fluoride ion. Another synthetic pathway involves the reaction of 2,3-dimethyl-2-butanol (B1346969) with a fluorinating agent. msu.edu

The study of the solvolysis of tertiary alkyl fluorides like "Butane, 2-fluoro-2,3-dimethyl-" provides valuable data on reaction kinetics and the stability of carbocation intermediates. acs.orgrsc.org These studies help to quantify the effects of the fluorine substituent and the branched alkyl structure on reactivity.

Below are tables detailing the identifiers and predicted properties of "Butane, 2-fluoro-2,3-dimethyl-".

Compound Identification

| Identifier | Value |

| Chemical Name | Butane, 2-fluoro-2,3-dimethyl- |

| Synonyms | 2,3-dimethyl-2-butyl fluoride; 2,3-dimethyl-2-fluorobutane; 2-Fluor-2,3-dimethylbutan |

| CAS Number | 354-09-6 |

| Molecular Formula | C₆H₁₃F |

| Molecular Weight | 104.17 g/mol |

| Canonical SMILES | CC(C)C(C)(C)F |

Predicted Physicochemical Properties

| Property | Value |

| Boiling Point | 81.3 ± 8.0 °C at 760 mmHg |

| Density | 0.8 ± 0.1 g/cm³ |

| Flash Point | 18.2 ± 11.6 °C |

| Vapor Pressure | 91.4 ± 0.1 mmHg at 25°C |

| Refractive Index | 1.367 |

Structure

3D Structure

Properties

CAS No. |

354-09-6 |

|---|---|

Molecular Formula |

C6H13F |

Molecular Weight |

104.17 g/mol |

IUPAC Name |

2-fluoro-2,3-dimethylbutane |

InChI |

InChI=1S/C6H13F/c1-5(2)6(3,4)7/h5H,1-4H3 |

InChI Key |

VWQAPIJXLQYLHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Butane, 2 Fluoro 2,3 Dimethyl and Its Carbocationic Analogs

Carbocation Chemistry and Intermediates in Fluorinated Systems

The study of carbocations is fundamental to understanding many organic reaction mechanisms. In fluorinated systems, the high electronegativity of fluorine significantly influences the stability and structure of these cationic intermediates.

Formation and Stability of Fluoro- and Chlorodimethylbutyl Cations

Computational studies have been instrumental in elucidating the nature of the 2,3-dimethyl-3-fluoro-2-butyl cation and its chloro analog. pnas.org Ab initio calculations indicate that for the fluorinated cation, three structures are energy minima on the potential energy surface: a bridged fluoronium ion and two distinct open-chain fluorocarbenium ions. pnas.orgnih.gov

In contrast, the analogous 2,3-dimethyl-3-chloro-2-butyl cation system exhibits different stability profiles. The bridged chloronium ion is found to be the most stable structure, highlighting a significant difference in how fluorine and chlorine participate in neighboring group stabilization of a carbocation. pnas.orgnih.gov The bridged chloronium ion is 10.6 kcal/mol more stable than one of the open-chain isomers and 7.4 kcal/mol more stable than the other. pnas.org

| Cation Type | Halogen | Relative Stability |

| Bridged Halonium Ion | Fluorine | 12.8 kcal/mol less stable than open-chain ion 3 pnas.org |

| Bridged Halonium Ion | Chlorine | Most stable structure pnas.orgnih.gov |

| Open-Chain Halocarbenium Ion | Fluorine | Two isomers are minima on the potential energy surface pnas.org |

| Open-Chain Halocarbenium Ion | Chlorine | Less stable than the bridged ion by 7.4 and 10.6 kcal/mol pnas.org |

This table summarizes the relative stabilities of bridged and open-chain halodimethylbutyl cations based on computational studies.

Comparative Analysis of Bridged Fluoronium Ions versus Open-Chain Fluorocarbenium Ions

A key point of investigation is the competition between a symmetrically bridged fluoronium ion and a classical open-chain (or trivalent) fluorocarbenium ion. While the idea of bridged halonium ions as reaction intermediates is well-established for chlorine, bromine, and iodine, the existence and stability of fluoronium ions have been more contentious. pnas.org

Theoretical calculations have shown that for the 2,3-dimethyl-2-butyl cation system, the bridged fluoronium ion is indeed a minimum on the potential energy surface. pnas.orgnih.gov However, it is considerably less stable (by 12.8 kcal/mol) than the most stable open-chain fluorocarbenium ion structure. pnas.org This suggests that while it may exist as a transient species or a transition state, it is not the preferred ground-state structure for the cation in this system. nih.gov Conversely, in the analogous chloro system, the bridged chloronium ion is the global minimum, indicating its greater stability compared to the open-chain chlorocarbenium ions. pnas.orgnih.gov

Intramolecular Rearrangements and Methyl Group Shifts within Cationic Species

Experimental observations, particularly through NMR spectroscopy, of the 2,3-dimethyl-3-fluoro-2-butyl cation generated from 2,3-difluoro-2,3-dimethylbutane (B14703813) showed that the methyl groups were equivalent. nih.gov This equivalence suggests the presence of a dynamic process occurring on the NMR timescale. Two primary mechanisms were initially proposed: a rapid intramolecular fluorine exchange via the bridged fluoronium ion intermediate or a series of methyl group shifts. nih.gov

However, given the calculated high energy of the bridged fluoronium ion relative to the open-chain structures, the pathway involving fluorine migration is considered less likely. nih.gov The more plausible explanation involves rapid methyl group migrations within and between the two stable open-chain fluorocarbenium ion structures. nih.gov

Equilibrium Studies of Interconverting Carbocationic Structures

The close energy levels of the two open-chain fluorocarbenium ion minima (ions 2 and 3 in the referenced study) have led to the proposal that the experimentally observed species is not a single static structure. nih.gov Instead, it is likely an equilibrium mixture of these two interconverting ions. nih.gov This equilibrium, coupled with the rapid methyl shifts, would account for the observed spectral data, which shows averaged signals. nih.gov This dynamic equilibrium model provides a more accurate representation of the 2,3-dimethyl-3-fluoro-2-butyl cation in solution than a single, static bridged or open-chain structure. nih.gov

Elimination Reaction Pathways of Halogenated Dimethylbutanes

Halogenated alkanes can undergo elimination reactions to form alkenes, with the specific pathway and resulting product distribution being dependent on the substrate, base, and reaction conditions.

E1cB and E2 Mechanisms in the Formation of Alkene Isomers from Halogenated Butanes

The elimination of a hydrogen halide from a substituted butane (B89635) can proceed through different mechanisms, primarily the E1, E2, and E1cB pathways. wikipedia.org The E2 (bimolecular elimination) mechanism is a one-step, concerted process where a base removes a proton and the leaving group departs simultaneously. wikipedia.orgdalalinstitute.com This mechanism is favored by strong bases. dalalinstitute.comlibretexts.org The E1cB (Elimination Unimolecular conjugate Base) mechanism involves two steps: the formation of a carbanion intermediate followed by the departure of the leaving group. libretexts.orgiitk.ac.in This pathway is more common when the substrate has acidic protons and a poor leaving group. dalalinstitute.comlibretexts.org

In the case of halogenated 2,3-dimethylbutanes, the elimination reaction typically yields two constitutional isomers: 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504). libretexts.orgaskfilo.com The reaction of 2-bromo-2,3-dimethylbutane (B3344068) is a well-studied example that illustrates the principles of the E2 reaction. libretexts.orgmsu.edu The product distribution is highly dependent on the steric bulk of the base used.

With a small, strong base like methoxide (B1231860) or ethoxide, the reaction predominantly follows the Zaitsev rule, leading to the more substituted and thermodynamically more stable alkene, 2,3-dimethyl-2-butene, as the major product. askfilo.commsu.edu

With a bulky, strong base such as potassium tert-butoxide, the reaction favors the Hofmann rule. The bulky base preferentially abstracts the less sterically hindered proton from the methyl group, resulting in the formation of the less substituted alkene, 2,3-dimethyl-1-butene, as the major product. askfilo.commsu.edu

The steric hindrance of the base is a critical factor in determining the regioselectivity of the E2 elimination. msu.edu

| Reactant | Base | 2,3-dimethyl-1-butene (%) | 2,3-dimethyl-2-butene (%) |

| 2-Bromo-2,3-dimethylbutane | Methoxide | 20 msu.edu | 80 msu.edu |

| 2-Bromo-2,3-dimethylbutane | tert-Butoxide | 75 msu.edu | 25 msu.edu |

This table shows the effect of base size on the product distribution in the E2 elimination of 2-bromo-2,3-dimethylbutane.

While fluorine is a poorer leaving group than bromine, making E1cB a theoretical possibility, the E2 pathway is generally predominant for these types of substrates, especially with strong bases. The principles of steric hindrance and base strength demonstrated with the bromo-analogue are directly applicable to understanding the potential elimination reactions of 2-fluoro-2,3-dimethylbutane.

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions of 2-fluoro-2,3-dimethylbutane can theoretically yield two primary alkene products: 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene. The formation of these products is governed by the principles of regioselectivity, which dictates the position of the newly formed double bond.

Zaitsev's Rule vs. Hofmann's Rule: In many elimination reactions, the major product is the more substituted, and therefore more stable, alkene, a principle known as Zaitsev's rule. unacademy.com However, the nature of the leaving group and the base used can significantly influence the outcome. Due to the high electronegativity of fluorine, the acidity of the beta-hydrogens is increased. msu.edu This can lead to a deviation from Zaitsev's rule, favoring the formation of the less substituted alkene (Hofmann product). stackexchange.com In the case of 2-fluoro-2,3-dimethylbutane, removal of a proton from the primary carbon (C1) results in 2,3-dimethyl-1-butene (Hofmann product), while removal of a proton from the tertiary carbon (C3) leads to the more substituted 2,3-dimethyl-2-butene (Zaitsev product).

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.orgchemistrysteps.com In the context of the elimination reactions of 2-fluoro-2,3-dimethylbutane, the formation of cis and trans isomers of 2,3-dimethyl-2-butene is not possible due to the symmetrical nature of the substituents on the double bond. Therefore, stereoselectivity in terms of E/Z isomerism is not a factor for this specific product. However, the mechanism of the elimination (E1 or E2) is crucial. E2 reactions often exhibit high stereospecificity, requiring an anti-periplanar arrangement of the departing proton and leaving group. chemistrysteps.comyoutube.com This conformational requirement can influence which beta-hydrogen is abstracted and, consequently, the regiochemical outcome. khanacademy.org

Influence of Base Characteristics (Sterics and Basicity) on Product Ratios in Elimination Reactions

The choice of base is a critical factor in determining the ratio of elimination products. The steric bulk and basicity of the base play a significant role in directing the reaction towards either the Zaitsev or Hofmann product.

Steric Hindrance: Bulky bases, such as potassium tert-butoxide, experience steric hindrance when attempting to abstract a proton from a more sterically hindered position. msu.edustackexchange.comacs.org In the case of 2-fluoro-2,3-dimethylbutane, the beta-hydrogen on the tertiary carbon (C3) is more sterically hindered than the protons on the primary carbon (C1). Consequently, a bulky base will preferentially abstract a proton from the less hindered C1 position, leading to a higher yield of the Hofmann product, 2,3-dimethyl-1-butene. msu.edustackexchange.com Conversely, smaller, less hindered bases like ethoxide or hydroxide (B78521) are more likely to abstract the proton from the more substituted carbon, favoring the formation of the Zaitsev product, 2,3-dimethyl-2-butene. msu.edu

Basicity: The strength of the base also influences the reaction pathway. Strong bases favor the bimolecular E2 mechanism, while weaker bases may allow for competition from the unimolecular E1 mechanism, especially with a tertiary substrate like 2-fluoro-2,3-dimethylbutane which can form a relatively stable tertiary carbocation. libretexts.orgpressbooks.pubyoutube.com In E2 reactions, a strong base is required to facilitate the concerted removal of the proton and the leaving group. matanginicollege.ac.in The interplay between the base's strength and its steric profile ultimately dictates the product distribution.

| Base | Steric Hindrance | Basicity | Major Product | Governing Rule |

|---|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | High | Strong | 2,3-dimethyl-1-butene | Hofmann |

| Sodium ethoxide (NaOEt) | Low | Strong | 2,3-dimethyl-2-butene | Zaitsev |

| Sodium hydroxide (NaOH) | Low | Strong | 2,3-dimethyl-2-butene | Zaitsev |

Nucleophilic Reactivity and Substitution Dynamics in Fluorinated Butane Systems

Competition between Substitution and Elimination Pathways

For tertiary alkyl halides like 2-fluoro-2,3-dimethylbutane, there is inherent competition between substitution (S(_N)1) and elimination (E1) reactions, as both proceed through a common carbocation intermediate. youtube.comkhanacademy.orglibretexts.org The S(_N)2 mechanism is generally disfavored for tertiary substrates due to significant steric hindrance that prevents the backside attack of the nucleophile. libretexts.orgyoutube.com

The outcome of the reaction is largely dependent on the function of the reagent as either a nucleophile or a base. quora.com

Strongly basic, weakly nucleophilic reagents will favor elimination.

Weakly basic, strongly nucleophilic reagents will favor substitution.

Reagents that are both strongly basic and strongly nucleophilic will likely result in a mixture of products, with elimination often predominating for tertiary substrates. pressbooks.pub

The reaction conditions also play a crucial role. Higher temperatures generally favor elimination over substitution. youtube.commasterorganicchemistry.com The solvent can also influence the pathway; polar protic solvents can stabilize the carbocation intermediate, facilitating both S(_N)1 and E1 pathways, while also potentially solvating the nucleophile/base and affecting its reactivity. youtube.comacs.org

Influence of Fluorine Substitution on Reaction Energetics and Transition States

The presence of a fluorine atom on the butane backbone has a profound effect on the energetics and transition states of both substitution and elimination reactions.

Transition State Effects: In an E2 transition state, the developing negative charge on the carbon from which the proton is being abstracted is stabilized by the electron-withdrawing inductive effect of the fluorine atom. This can lower the activation energy for the E2 pathway. For S(_N)2 reactions, the high electronegativity of fluorine can make the carbon atom more electrophilic, but the steric hindrance of the tertiary system remains a major barrier. researchgate.net The unique electronic properties of fluorine, including its high electronegativity and the strength of the C-F bond, significantly impact the potential energy surfaces of these reactions. researchgate.netacs.orgiitd.ac.in

Other Transformation Reactions Relevant to the Butane, 2-fluoro-2,3-dimethyl- Backbone

Reactions of Perfluorinated Alkene Oligomers leading to Fluorinated Heterocycles

While not directly involving 2-fluoro-2,3-dimethylbutane, the synthesis of fluorinated heterocycles from perfluorinated or polyfluorinated alkene oligomers is a relevant area of organofluorine chemistry. wiley.com These reactions showcase the unique reactivity imparted by fluorine atoms and can lead to the formation of complex molecules with a fluorinated backbone.

For instance, the cyclization of fluorinated alkene derivatives can be used to construct a variety of heterocyclic systems. nih.gov These reactions often proceed through mechanisms involving nucleophilic attack on the electron-deficient double bonds of the fluorinated alkenes. The resulting heterocyclic structures can incorporate fluorine atoms on the ring or on substituent groups, leading to compounds with unique chemical and physical properties. The synthesis of fluorinated pyrazoles, benzimidazoles, and benzothiazoles from fluorinated starting materials has been reported. nih.gov Additionally, various methods exist for the synthesis of fluorinated compounds, including those involving photocatalysis and the use of specific fluorinating agents. organic-chemistry.orgnih.gov

Condensation Reactions Involving Dimethylbutane Derivatives

The study of condensation reactions involving derivatives of 2,3-dimethylbutane (B166060), particularly those that proceed through carbocationic intermediates, offers significant insight into the mechanistic pathways of carbon-carbon bond formation. While direct condensation reactions of 2-fluoro-2,3-dimethylbutane are not extensively documented, the behavior of its carbocationic analog, the 2,3-dimethyl-2-butyl cation, provides a strong model for understanding these processes. This tertiary carbocation can be generated from various precursors, including 2,3-dimethyl-2-butanol (B1346969) and 2,3-dimethyl-2-butene, in the presence of strong acids. masterorganicchemistry.commsu.edu

The stability of the 2,3-dimethyl-2-butyl cation plays a crucial role in its reactivity. It is a tertiary carbocation, stabilized by hyperconjugation and the inductive effect of the surrounding methyl groups. This stability makes it a key intermediate in a variety of reactions, including rearrangements and condensation reactions with unsaturated systems like alkenes and aromatic rings.

One of the most well-understood reactions involving a tertiary carbocation analogous to the 2,3-dimethyl-2-butyl cation is the acid-catalyzed dimerization of isobutene. This reaction serves as a valuable model for the condensation of the 2,3-dimethyl-2-butyl cation with other alkenes. The process is initiated by the protonation of an alkene to form a carbocation, which then acts as an electrophile, attacking a second alkene molecule.

The mechanism for the acid-catalyzed dimerization of isobutene typically proceeds as follows:

Protonation of Isobutene: An isobutene molecule is protonated by a strong acid to form a tertiary-butyl (t-butyl) carbocation.

Electrophilic Attack: The t-butyl carbocation attacks the double bond of a second isobutene molecule, forming a new carbon-carbon bond and a larger carbocation.

Deprotonation: A proton is eliminated from the resulting C8 carbocation, regenerating the acid catalyst and forming a mixture of diisobutylene isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

The selectivity for different dimer products is influenced by reaction conditions such as temperature and catalyst type.

Product Distribution in Isobutene Dimerization

| Catalyst | Temperature (°C) | Isobutene Conversion (%) | Selectivity to C8 Olefins (%) |

|---|---|---|---|

| Amberlyst 15 | 100 | ~50 | High, with significant formation of C12 and C16 oligomers |

| H3PO4/activated carbon | 180 | High | Good selectivity to C8 products |

| Acidic Ion-Exchange Resin (DH-2) | 70 | >90 | ~80 (for C8) |

Another important class of condensation reactions involving carbocations is Friedel-Crafts alkylation, where a carbocation attacks an aromatic ring. The 2,3-dimethyl-2-butyl cation, generated from a suitable precursor, can alkylate aromatic compounds such as benzene (B151609).

The general mechanism for the Friedel-Crafts alkylation of benzene with a tertiary carbocation is:

Formation of the Carbocation: The 2,3-dimethyl-2-butyl cation is generated from a precursor like 2-chloro-2,3-dimethylbutane (B1595545) or 2,3-dimethyl-2-butanol in the presence of a Lewis or Brønsted acid.

Electrophilic Attack: The carbocation acts as an electrophile and attacks the electron-rich π system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A proton is removed from the arenium ion by the conjugate base of the acid catalyst, restoring the aromaticity of the ring and yielding the alkylated benzene product.

It is important to note that the alkylated product is often more reactive than the starting aromatic compound, which can lead to polyalkylation. To favor mono-alkylation, a large excess of the aromatic compound is typically used.

Friedel-Crafts Alkylation with Tertiary Carbocations

| Reactants | Catalyst | Major Product | Key Mechanistic Feature |

|---|---|---|---|

| Benzene and 2-chloropropane | AlCl3 | Isopropylbenzene (Cumene) | Formation of a secondary carbocation electrophile. youtube.com |

| Benzene and 1-chlorobutane | AlCl3 | sec-Butylbenzene (major) and Butylbenzene (minor) | Rearrangement of the primary carbocation to a more stable secondary carbocation. youtube.com |

| Benzene and 2-methylpropene | HF | tert-Butylbenzene | Formation of a stable tertiary carbocation. ochemtutor.com |

Advanced Analytical Characterization Techniques for Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes and Cation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules and for probing reaction mechanisms. For fluorinated compounds like 2-fluoro-2,3-dimethylbutane, ¹⁹F NMR spectroscopy offers a powerful and direct window into the electronic environment of the fluorine atom.

The ¹⁹F nucleus possesses a spin of 1/2 and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR studies. huji.ac.ilwikipedia.org The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a wide range of over 800 ppm. wikipedia.org This large chemical shift dispersion allows for the resolution of subtle structural differences and makes ¹⁹F NMR an ideal tool for monitoring changes at the fluorine-bearing carbon during a reaction. huji.ac.ilwikipedia.org

In the context of mechanistic studies of 2-fluoro-2,3-dimethylbutane, ¹⁹F NMR can be employed to:

Monitor Reaction Progress: By observing the disappearance of the ¹⁹F signal corresponding to the starting material and the appearance of new signals corresponding to products, the kinetics of a reaction can be followed.

Identify Intermediates: In certain cases, short-lived carbocationic intermediates can be observed directly by low-temperature NMR techniques. The ¹⁹F chemical shift of a fluorinated carbocation would be significantly different from that of the neutral starting material, providing direct evidence for its formation. acs.org

Characterize Products: The ¹⁹F NMR spectrum of the reaction mixture provides a fingerprint of the fluorinated products formed, aiding in their identification and quantification.

In addition to ¹⁹F NMR, ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural characterization of starting materials and products. The coupling between ¹⁹F and neighboring ¹H and ¹³C nuclei provides valuable information about the connectivity of the molecule. For instance, the magnitude of the J-coupling constants (¹J_CF, ²J_CF, etc.) can provide insights into the hybridization and geometry of the carbon framework.

Table 1: General ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds

| Functional Group | Chemical Shift Range (ppm relative to CFCl₃) |

| R-F (Alkyl Fluorides) | -150 to -250 |

| Ar-F (Aryl Fluorides) | -100 to -170 |

| CF₃-R | -50 to -80 |

This table provides general ranges and the specific shift for 2-fluoro-2,3-dimethylbutane would require experimental determination.

Role of Other Spectroscopic Methods (e.g., Mass Spectrometry, Infrared Spectroscopy) in Reaction Pathway Analysis

While NMR spectroscopy provides detailed structural information, other spectroscopic techniques like mass spectrometry and infrared spectroscopy offer complementary data crucial for a comprehensive analysis of reaction pathways.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of compounds and for obtaining structural information through the analysis of fragmentation patterns. In the context of 2-fluoro-2,3-dimethylbutane, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion ([C₆H₁₃F]⁺˙) and various fragment ions. The fragmentation pattern can provide clues about the stability of different parts of the molecule and potential rearrangement pathways.

Common fragmentation pathways for alkanes include the loss of alkyl radicals. libretexts.orgdocbrown.info For 2-fluoro-2,3-dimethylbutane, one would expect to see fragmentation corresponding to the loss of methyl (CH₃) and isopropyl ((CH₃)₂CH) groups. The presence of fluorine would also influence the fragmentation, potentially leading to the loss of HF or fluorine-containing fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments helps in piecing together the structure of the original molecule and any reaction products. nist.gov

Table 2: Predicted Prominent Mass Spectral Fragments for 2-Fluoro-2,3-dimethylbutane

| m/z | Possible Fragment Ion | Fragment Lost |

| 104 | [C₆H₁₃F]⁺˙ | (Molecular Ion) |

| 89 | [C₅H₁₀F]⁺ | CH₃ |

| 61 | [C₃H₆F]⁺ | C₃H₇ |

| 43 | [C₃H₇]⁺ | C₃H₆F |

This table is based on general fragmentation patterns of alkanes and halogenated compounds; experimental verification is necessary.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The C-F bond in 2-fluoro-2,3-dimethylbutane will have a characteristic stretching vibration in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. The presence or absence of this band can confirm the incorporation or loss of the fluorine atom during a reaction. Additionally, the C-H stretching and bending vibrations of the alkane backbone provide further structural confirmation.

Chromatographic Methods for Product Separation and Isomer Quantification

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the isolation and quantification of individual products, including isomers. For a compound like 2-fluoro-2,3-dimethylbutane, gas chromatography is the most suitable technique due to its volatility.

Gas Chromatography (GC) separates compounds based on their boiling points and their interactions with the stationary phase of the GC column. libretexts.orglibretexts.org In a reaction involving 2-fluoro-2,3-dimethylbutane, GC can be used to:

Separate Isomeric Products: Carbocation rearrangements, which are common in reactions of branched alkanes, can lead to the formation of isomeric products. numberanalytics.comuregina.ca For example, a reaction might yield a mixture of 2-fluoro-2,3-dimethylbutane and other fluorinated hexane (B92381) isomers. A suitable GC column can separate these isomers, allowing for their individual identification and quantification. nih.gov

Quantify Product Distribution: By integrating the peak areas in the gas chromatogram, the relative amounts of each product can be determined. This quantitative data is crucial for understanding the selectivity of a reaction and for elucidating the reaction mechanism.

The choice of the GC column is critical for achieving good separation. For halogenated hydrocarbons, a variety of capillary columns with different stationary phases are available. gcms.cz A non-polar stationary phase would primarily separate based on boiling point differences, while a more polar stationary phase could offer enhanced selectivity for polar analytes. libretexts.org

For detection, a Flame Ionization Detector (FID) is commonly used for hydrocarbons, providing high sensitivity. libretexts.org However, for enhanced selectivity towards halogenated compounds, a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD) can be employed. libretexts.orgnih.gov Coupling the GC to a mass spectrometer (GC-MS) provides the most powerful combination, offering both separation and structural identification of the eluted compounds.

Table 3: Analytical Techniques and Their Applications in Studying 2-Fluoro-2,3-dimethylbutane

| Technique | Information Obtained | Application in Mechanistic Studies |

| ¹⁹F NMR | Electronic environment of fluorine, coupling constants | Monitoring reaction progress, direct observation of intermediates, product characterization |

| ¹H & ¹³C NMR | Overall molecular structure, connectivity | Structural elucidation of starting materials and products |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Identification of products, elucidation of fragmentation pathways |

| Infrared Spectroscopy | Presence of functional groups (C-F, C-H) | Confirmation of fluorine incorporation/loss, general structural information |

| Gas Chromatography | Separation of volatile compounds, quantification | Isomer separation and quantification, determination of product distribution |

Comparative Research with Analogous Halogenated and Alkyl Systems

Fluorine vs. Chlorine Substitution Effects on Reaction Mechanisms and Selectivity

The substitution of a fluorine atom versus a chlorine atom at a tertiary carbon, as in 2-fluoro-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane (B1595545), profoundly influences reaction mechanisms and product selectivity. This difference is primarily rooted in the distinct electronic properties of fluorine and chlorine, namely their electronegativity and the strength of the carbon-halogen bond.

Fluorine is the most electronegative element, leading to a highly polarized and strong carbon-fluorine (C-F) bond. msu.edulibretexts.org This bond is significantly stronger than a carbon-carbon bond and considerably stronger than carbon-hydrogen or other carbon-halogen bonds. msu.edulibretexts.org Consequently, the C-F bond is less likely to break, making alkyl fluorides like 2-fluoro-2,3-dimethylbutane thermodynamically stable and generally less reactive compared to their chlorinated counterparts in nucleophilic substitution and elimination reactions. msu.edulibretexts.org

In reactions that proceed via carbocation intermediates, such as SN1 and E1 mechanisms, the stability of the intermediate is paramount. pw.livebyjus.com While fluorine's strong inductive effect might be expected to destabilize an adjacent carbocation, it can also stabilize it through resonance by donating a lone pair of electrons into the empty p-orbital of the cationic carbon. rsc.org However, the high strength of the C-F bond often means that the activation energy for forming the carbocation is very high, slowing down SN1/E1 pathways.

Conversely, the carbon-chlorine (C-Cl) bond is weaker and more polarizable. libretexts.org This makes the chloride ion a much better leaving group than the fluoride (B91410) ion. As a result, tertiary alkyl chlorides like 2-chloro-2,3-dimethylbutane readily undergo SN1 and E1 reactions. libretexts.org The tertiary carbocation formed, (CH₃)₂CHC⁺(CH₃)₂, is relatively stable, and reactions with weak nucleophiles/bases in protic solvents favor these pathways. libretexts.org

The selectivity of elimination reactions (E1/E2) is also affected. Dehydrohalogenation of these compounds typically yields a mixture of 2,3-dimethyl-1-butene (B117154) and the more substituted, thermodynamically stable 2,3-dimethyl-2-butene (B165504). The exact ratio of these products can be influenced by the nature of the halogen and the reaction conditions, in accordance with Zaitsev's (or Saytzeff's) rule, which predicts the formation of the more substituted alkene as the major product. byjus.com

| Property | Butane (B89635), 2-fluoro-2,3-dimethyl- | Butane, 2-chloro-2,3-dimethyl- |

|---|---|---|

| C-X Bond Strength | Very High msu.edulibretexts.org | Lower than C-F libretexts.org |

| Leaving Group Ability | Poor | Good |

| Favored Mechanisms | Generally unreactive; may require harsh conditions. | SN1, E1 with weak nucleophiles/bases. libretexts.org E2 with strong bases. libretexts.org |

| Relative Reactivity in SN1/E1 | Very Slow | Fast |

Comparison of Reactivity and Stability Across Different Halogenated Butane Isomers

The reactivity and stability of halogenated butane isomers are dictated by the type of halogen, its position on the carbon skeleton, and the structure of the alkane itself. The general order of reactivity for alkyl halides in substitution and elimination reactions is R-I > R-Br > R-Cl > R-F. libretexts.org This trend is primarily due to the decreasing strength of the carbon-halogen bond and the increasing stability of the halide anion as a leaving group down the group. msu.edulibretexts.org

Alkyl fluorides are exceptionally stable and the least reactive among the alkyl halides due to the formidable strength of the C-F bond. libretexts.org For isomers of fluorobutane, a tertiary fluoride like 2-fluoro-2,3-dimethylbutane is more likely to react via a carbocationic mechanism (SN1/E1) than a primary or secondary isomer, should a reaction occur. However, all are significantly less reactive than their chloro, bromo, or iodo analogs.

Comparing 2-fluoro-2,3-dimethylbutane to other isomers like 1-chlorobutane or 2-bromobutane reveals significant differences. A primary halide like 1-chlorobutane will favor SN2 reactions due to low steric hindrance, while a secondary halide like 2-bromobutane can undergo both SN2 and E2 reactions with strong nucleophiles/bases, or SN1/E1 reactions under solvolytic conditions. libretexts.orgmasterorganicchemistry.com The tertiary structure of 2-fluoro-2,3-dimethylbutane sterically hinders the backside attack required for an SN2 reaction, making this pathway highly unlikely. masterorganicchemistry.com

| Isomer Type (Example) | Primary (e.g., 1-Chlorobutane) | Secondary (e.g., 2-Chlorobutane) | Tertiary (e.g., 2-Chloro-2,3-dimethylbutane) |

|---|---|---|---|

| Favored SN2 Reactivity | High (low steric hindrance) masterorganicchemistry.com | Moderate | Very Low (high steric hindrance) masterorganicchemistry.com |

| Favored SN1/E1 Reactivity | Very Low (unstable carbocation) | Moderate (can form secondary carbocation) | High (stable tertiary carbocation) libretexts.orgmasterorganicchemistry.com |

| Favored E2 Reactivity | Possible with strong, hindered base | Favored with strong base libretexts.org | Favored with strong base libretexts.org |

Insights from Studies on Non-Fluorinated Dimethylbutane Derivatives and Their Reactions

Understanding the reactions of non-fluorinated 2,3-dimethylbutane (B166060) derivatives provides a crucial baseline for appreciating the unique effects of fluorine substitution. The parent alkane, 2,3-dimethylbutane, undergoes reactions typical of alkanes, such as free-radical halogenation. manifoldapp.org

In free-radical chlorination, 2,3-dimethylbutane yields a mixture of primary (1-chloro-2,3-dimethylbutane) and tertiary (2-chloro-2,3-dimethylbutane) chlorides. The tertiary C-H bonds are inherently more reactive towards hydrogen abstraction by a chlorine radical than the primary C-H bonds. libretexts.org This selectivity arises because the stability of the resulting free radical intermediate follows the order: tertiary > secondary > primary. uobabylon.edu.iq Bromination shows even higher selectivity for the tertiary position due to the bromine radical being less reactive and more selective than the chlorine radical. uobabylon.edu.iq

Studying the corresponding alcohol, 2,3-dimethyl-2-butanol (B1346969), also offers valuable insights. This tertiary alcohol, when subjected to acidic conditions, readily forms the same stable tertiary carbocation as its halogenated analogs. This carbocation can then be trapped by a nucleophile (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). These reactions highlight the inherent propensity of the 2,3-dimethyl-2-butyl system to react via pathways involving carbocation intermediates.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Stereoselective Fluorination

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is a significant challenge in organic chemistry, particularly when creating a stereocenter at a fully substituted (quaternary) carbon atom. For a molecule like Butane (B89635), 2-fluoro-2,3-dimethyl-, where the fluorine atom is attached to a tertiary carbon, achieving stereoselectivity is a key goal for future synthetic methods. Research is moving beyond traditional, often harsh fluorination techniques toward more subtle and selective approaches. pharmtech.com

Emerging strategies focus on catalytic asymmetric reactions, where a small amount of a chiral catalyst directs the formation of one stereoisomer over another. nih.govresearchgate.net These methods are critical as the different spatial arrangements of a molecule can lead to vastly different biological activities. Key areas of exploration include:

Asymmetric C-H Fluorination: This "dream reaction" involves replacing a hydrogen atom on a precursor molecule directly with fluorine, guided by a chiral catalyst. springernature.com For the synthesis of chiral 2-fluoro-2,3-dimethylbutane, this would involve the selective fluorination of a C-H bond on 2,3-dimethylbutane (B166060). Researchers are developing sophisticated transition-metal catalysts, often based on palladium, that can achieve this with high selectivity. springernature.comcas.cn These methods avoid the need for pre-functionalized starting materials, making the synthesis more efficient. cas.cn

Stereodivergent Conjugate Addition: Recent advances have shown the ability to use a single set of starting materials to produce any desired stereoisomer of a product. A 2023 study by Lee et al. demonstrated a stereodivergent conjugate addition reaction to prepare tertiary alkyl fluorides, which are structurally similar to 2-fluoro-2,3-dimethylbutane. nih.gov This approach provides a powerful tool for creating specific fluorinated stereocenters. nih.gov

Enantioselective Fluorination of Alkenes: The 1,2-difluorination of alkenes using chiral catalysts is another promising route. ucla.edu While this would produce a vicinal difluoride rather than the target monofluoride, the underlying principles of controlling stereochemistry during fluorine addition are directly applicable.

These novel routes aim to provide more efficient, selective, and environmentally friendly methods for producing complex fluorinated molecules.

Table 1: Comparison of Modern Stereoselective Fluorination Strategies

| Method | Description | Advantages | Key Research Area |

| Asymmetric C-H Fluorination | Direct replacement of a C-H bond with a fluorine atom using a chiral catalyst. | High atom economy, use of simple starting materials. | Development of palladium and other transition-metal catalysts. springernature.comcas.cn |

| Stereodivergent Synthesis | Use of catalyst control to generate any possible stereoisomer from the same set of reactants. | Access to all stereoisomers, high stereocontrol. | Application of α-fluoroenolate precursors in conjugate additions. nih.gov |

| Asymmetric Electrophilic Fluorination | Use of a chiral catalyst to deliver an electrophilic fluorine source ("F+") to a molecule. | Broad substrate scope, construction of chiral fluorine-containing compounds. | Chiral anion phase-transfer catalysis and asymmetric dearomatization. nih.gov |

Advanced Computational Modeling of Complex Reaction Dynamics

While laboratory experiments are essential, computational modeling provides a powerful lens to understand the intricate details of chemical reactions at the molecular level. Using methods like density functional theory (DFT), chemists can model reaction pathways, predict the stability of intermediates, and understand the origins of selectivity. cas.cnclemson.edu This insight is crucial for optimizing existing reactions and designing new, more efficient ones.

For the fluorination of complex alkanes, computational studies can address several key questions:

Mechanism Elucidation: Computational models can map out the energy landscape of a reaction, identifying the most likely pathway (the reaction mechanism). For example, DFT calculations have been used to determine the transition state structures in palladium-catalyzed C-H fluorination, revealing how the catalyst and substrate interact to deliver the fluorine atom. cas.cn Studies can also distinguish between different potential mechanisms, such as radical vs. ionic pathways. acs.org

Predicting Reactivity and Selectivity: By calculating the energies of different possible products and the barriers to their formation, computational models can predict which stereoisomer will be favored under specific conditions. nih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation needed in the lab. For instance, the M06-2X functional has been identified as effective for predicting the absorption and emission features of organic fluorophores. clemson.edu

Catalyst Design: Computational chemistry allows for the in silico (computer-based) design of new catalysts. By modeling how changes to a catalyst's structure affect its activity and selectivity, researchers can identify promising new catalyst candidates before they are ever synthesized in the lab.

Future research will likely involve the use of even more sophisticated computational techniques, including machine learning and artificial intelligence, to analyze large datasets and accelerate the discovery of new fluorination reactions.

Table 2: Applications of Computational Modeling in Fluorination Chemistry

| Application | Computational Method | Insights Gained |

| Mechanistic Studies | Density Functional Theory (DFT) | Identification of transition states, reaction intermediates, and lowest-energy pathways. cas.cnacs.org |

| Reactivity Prediction | Time-Dependent DFT (TD-DFT) | Prediction of reaction outcomes, stereoselectivity, and spectroscopic properties. clemson.edu |

| Catalyst Design | Molecular Mechanics and DFT | In silico screening of potential catalyst structures to optimize performance. nih.gov |

Development of New Spectroscopic Techniques for In Situ Mechanistic Studies

To fully understand a chemical reaction, it is ideal to observe the molecules as they transform. In situ spectroscopic techniques allow researchers to monitor a reaction as it happens, providing a direct window into the reaction mechanism. youtube.com These methods are invaluable for identifying short-lived intermediates and understanding the kinetics of a reaction.

For studying the formation of 2-fluoro-2,3-dimethylbutane and related compounds, several advanced spectroscopic methods are emerging:

Fluorine-19 NMR Spectroscopy: As the most powerful tool for analyzing organofluorine compounds, 19F NMR is highly sensitive and provides detailed information about the chemical environment of the fluorine atom. numberanalytics.com In situ 19F NMR can be used to track the disappearance of starting materials and the appearance of products and intermediates in real-time.

Infrared (IR) Spectroscopy: In situ IR techniques, such as Attenuated Total Reflectance (ATR)-IR, can monitor changes in the vibrational frequencies of bonds within a molecule. youtube.comresearchgate.net This is useful for observing the formation and consumption of specific functional groups during a reaction. researchgate.net

Mass Spectrometry (MS): Advanced MS techniques can be coupled with reaction systems to detect and identify trace amounts of intermediates. This provides direct evidence for the species involved in the catalytic cycle. numberanalytics.com

The development of specialized probes and cells that can withstand reaction conditions while allowing for spectroscopic measurement is a key area of ongoing research. youtube.com By combining the data from multiple in situ techniques with the insights from computational modeling, a comprehensive picture of complex reaction dynamics can be achieved. This synergy between experiment and theory is essential for pushing the boundaries of what is possible in the synthesis of complex fluorinated molecules.

Table 3: Spectroscopic Techniques for In Situ Mechanistic Analysis

| Technique | Information Provided | Application in Fluorination |

| Fluorine-19 NMR | Chemical environment of fluorine atoms, reaction kinetics. | Tracking reactants, intermediates, and products in real-time. numberanalytics.com |

| In situ IR/ATR-IR | Changes in functional groups, detection of surface-adsorbed species. | Monitoring the progress of catalytic reactions and identifying intermediates. youtube.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and structure of reaction components. | Identifying transient intermediates and byproducts in the reaction mixture. numberanalytics.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-2,3-dimethylbutane, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : Fluorination of 2,3-dimethylbutane derivatives can be achieved via halogen exchange using agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) under reflux. Competitive elimination side reactions may occur; thus, monitoring via NMR is critical to optimize fluorine incorporation . For stereochemical control, catalytic asymmetric fluorination methods (e.g., chiral palladium complexes) are reported for structurally similar alkanes .

Q. How can researchers characterize the thermodynamic stability of 2-fluoro-2,3-dimethylbutane under varying temperatures?

- Methodological Answer : Differential scanning calorimetry (DSC) can determine phase transitions (melting/boiling points) and decomposition thresholds. Comparative analysis with NIST thermochemical data for analogous compounds (e.g., 2-chloro-2,3-dimethylbutane, ΔfH°liquid = -215 kJ/mol) allows extrapolation of stability trends for fluorinated derivatives . Gas-phase IR spectroscopy coupled with computational DFT calculations (B3LYP/6-31G*) can validate bond dissociation energies .

Q. What safety protocols are critical when handling fluorinated alkanes like 2-fluoro-2,3-dimethylbutane?

- Methodological Answer : Use explosion-proof fume hoods for synthesis due to potential HF release during decomposition. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and face shields. Waste must be neutralized with calcium carbonate before disposal to prevent environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How can isotopic labeling resolve mechanistic ambiguities in the fluorination of 2,3-dimethylbutane?

- Methodological Answer : Deuterated analogs (e.g., 2-fluoro-2,3-dimethylbutane-d) synthesized via H/D exchange (e.g., DO/NaOD) enable kinetic isotope effect (KIE) studies. Mass spectrometry (MS) and NMR track deuterium distribution to distinguish between radical vs. ionic fluorination pathways .

Q. What experimental designs address contradictions between computational and empirical thermochemical data for fluorinated alkanes?

- Methodological Answer : Triangulate data from:

- Experimental : Bomb calorimetry for ΔfH° measurements.

- Computational : High-level ab initio methods (e.g., CCSD(T)/CBS) to refine Gibbs free energy predictions.

Discrepancies >5% suggest systematic errors (e.g., solvent effects in DFT models) requiring reevaluation of solvation parameters .

Q. How can researchers design isomerization studies for 2-fluoro-2,3-dimethylbutane under catalytic conditions?

- Methodological Answer : Use zeolite catalysts (e.g., H-ZSM-5) in a flow reactor at 150–300°C. GC-MS monitors isomer distribution (e.g., 2-fluoro-3-methylpentane). Isotopic tracer experiments (e.g., -labeled substrates) clarify carbocation rearrangement pathways .

Q. What strategies validate the purity of 2-fluoro-2,3-dimethylbutane in the presence of common byproducts?

- Methodological Answer : Combine chromatographic (GC-FID) and spectroscopic methods:

- GC Retention Index : Compare with NIST database entries for fluorinated alkanes.

- High-Resolution MS : Detect trace impurities (e.g., brominated analogs from incomplete halogen exchange) with ppm-level accuracy .

Notes for Methodological Rigor

- Contradiction Analysis : Cross-validate fluorination yields using multiple detectors (e.g., GC-MS vs. NMR integration) to address instrumental bias .

- Mixed-Methods Design : Combine quantitative calorimetric data with qualitative mechanistic probes (e.g., radical scavengers) to resolve reaction ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.